molecular formula C9H10N2O3 B13919470 Ethyl 5-amino-6-formylnicotinate

Ethyl 5-amino-6-formylnicotinate

Cat. No.: B13919470
M. Wt: 194.19 g/mol
InChI Key: IVRHXPCSEUMMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-6-formylnicotinate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of nicotinic acid and features both amino and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-6-formylnicotinate typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-6-formylnicotinate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 5-amino-6-formylnicotinate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 5-amino-6-formylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    Ethyl nicotinate: Lacks the amino and formyl groups, making it less reactive.

    Ethyl 5-amino-6-methylnicotinate: Similar structure but with a methyl group instead of a formyl group.

    Ethyl 5-amino-6-carboxynicotinate: An oxidized form of Ethyl 5-amino-6-formylnicotinate.

Uniqueness: this compound is unique due to the presence of both amino and formyl groups, which confer distinct reactivity and potential biological activities. This dual functionality allows for a wider range of chemical transformations and applications compared to its analogs .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl 5-amino-6-formylpyridine-3-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)6-3-7(10)8(5-12)11-4-6/h3-5H,2,10H2,1H3

InChI Key

IVRHXPCSEUMMSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C=O)N

Origin of Product

United States

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